Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-
Description
Imidazo[5,1-f][1,2,4]triazine derivatives are nitrogen-rich heterocyclic compounds with diverse pharmacological and industrial applications. The compound "4-chloro-7-methyl-5-(2-methylpropyl)-imidazo[5,1-f][1,2,4]triazine" features a fused bicyclic core with substituents that modulate its physicochemical and biological properties. The chloro group at position 4 enhances electrophilicity, while the 2-methylpropyl (isobutyl) group at position 5 and the methyl group at position 7 contribute to lipophilicity and steric effects. These structural attributes influence solubility, stability, and interaction with biological targets .
Properties
CAS No. |
1150617-83-6 |
|---|---|
Molecular Formula |
C10H13ClN4 |
Molecular Weight |
224.69 g/mol |
IUPAC Name |
4-chloro-7-methyl-5-(2-methylpropyl)imidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H13ClN4/c1-6(2)4-8-9-10(11)12-5-13-15(9)7(3)14-8/h5-6H,4H2,1-3H3 |
InChI Key |
PFGMGADOHPXFIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2Cl)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
-
Precursor Synthesis : 3H-Imidazoles bearing a 4-carbonyl group are prepared via condensation of α-ketoesters with amidines.
-
N-Amination : Treatment with hydroxylamine-O-sulfonic acid introduces an amino group at the N1 position of the imidazole ring.
-
Cyclization : The N-aminated intermediate undergoes intramolecular cyclization under acidic conditions (e.g., HCl/EtOH), forming the triazine ring.
For the target compound, 4-chloro-7-methyl-5-(2-methylpropyl)- substitution is achieved by:
Optimization and Yields
-
Solvent Systems : Ethanol or THF improves cyclization efficiency by stabilizing intermediates.
-
Temperature : Cyclization proceeds optimally at 80–90°C, with yields exceeding 70%.
-
Catalysis : Lewis acids like ZnCl₂ accelerate cyclization but may complicate purification.
Intramolecular Heterocondensation of Thioxoimidazolidines
An alternative route, reported in Beilstein Journal of Organic Chemistry, leverages intramolecular heterocondensation of thioxoimidazolidines with hydrazine hydrate.
Synthetic Pathway
-
Hydantoin Alkylation : 5,5-Dimethylhydantoin is sequentially alkylated at N3 and N1 positions to introduce methyl and 2-methylpropyl groups.
-
C5-Thionation : Treatment with Lawesson’s reagent converts the carbonyl group at C5 to a thione.
-
Cyclization : Reaction with hydrazine hydrate in ethanol induces intramolecular N1–C5 bond formation, yielding the imidazotriazine core.
Critical Modifications for Target Compound
-
Chlorination : Post-cyclization chlorination at C4 is performed using Cl₂ gas or SOCl₂.
-
Scale-Up : The process achieves >85% yield on multigram scales when molecular sieves (4 Å) are added to absorb water.
Comparative Analysis of Synthetic Routes
The heterocondensation route offers superior yields and scalability, making it preferable for industrial applications. However, N-amination provides faster access to analogs with varying substituents.
Challenges and Optimization Strategies
Regioselectivity Concerns
Competing pathways during cyclization may yield regioisomers. For example, in the N-amination method, controlling the electrophilicity of the aminating agent minimizes byproducts.
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound 4-chloro-7-methyl-5-(2-methylpropyl)-imidazo[5,1-f][1,2,4]triazine has the following chemical characteristics:
- Molecular Formula : C₉H₁₁ClN₄
- Molecular Weight : 210.66 g/mol
- CAS Number : [1394034-67-3]
This compound features a triazine ring fused with an imidazole structure, which is known for its ability to interact with biological macromolecules.
Antimicrobial Activity
Imidazo[5,1-f][1,2,4]triazine derivatives have shown promising antimicrobial properties. Research indicates that modifications in the imidazole and triazine rings can enhance their efficacy against various bacterial strains. For instance, studies have demonstrated that certain derivatives exhibit significant activity against resistant strains of Mycobacterium tuberculosis .
Anticancer Potential
The structural similarity of imidazo[5,1-f][1,2,4]triazines to known anticancer agents suggests their potential in cancer therapy. Preliminary studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . Notably, some derivatives have been linked to enhanced activity against specific cancer types.
Neurological Disorders Treatment
Recent patents have highlighted the use of imidazo[5,1-f][1,2,4]triazines in treating neurological disorders. These compounds may act as modulators of neurotransmitter systems and have shown promise in preclinical models for conditions such as epilepsy and anxiety disorders . Their ability to cross the blood-brain barrier enhances their therapeutic potential.
Case Study 1: Antimycobacterial Activity
A study synthesized a series of imidazo[5,1-f][1,2,4]triazines and evaluated their activity against Mycobacterium tuberculosis. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of established drugs like isoniazid .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound A | ≤0.006 | High potency |
| Compound B | ≤0.01 | Moderate potency |
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of modified imidazo[5,1-f][1,2,4]triazines against human cancer cell lines. The study reported that specific substitutions on the triazine ring significantly increased cytotoxicity .
| Modification | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Methyl group at position 7 | HeLa | 15 |
| Propyl group at position 5 | MCF-7 | 10 |
Mechanism of Action
The mechanism of action of Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Bioactivity
The biological activity of imidazo[5,1-f][1,2,4]triazine derivatives is highly substituent-dependent. Key analogs and their properties are summarized below:
Key Observations :
- Chlorine vs.
- Alkyl Chain Effects : The 2-methylpropyl group in the target compound increases lipophilicity compared to shorter chains (e.g., propyl in ), which may enhance membrane permeability but reduce aqueous solubility .
- Sulfonyl and Piperazinyl Moieties : The sulfonyl-piperazinyl analog () exhibits enhanced kinase inhibitory activity due to hydrogen-bonding interactions with ATP-binding domains, a feature absent in the target compound .
Pharmacological Profiles
- Antifungal Activity: highlights imidazo-triazinones with diphenyl substituents exhibiting antifungal activity (e.g., against Candida albicans), suggesting that halogenation (as in the target compound) could enhance this effect .
- Cytotoxicity: Pyrazolo-triazine derivatives in demonstrate cytotoxicity against carcinoma cells, implying that the target compound’s chloro and alkyl groups may confer similar properties .
Biological Activity
Imidazo[5,1-f][1,2,4]triazine derivatives, particularly 4-chloro-7-methyl-5-(2-methylpropyl)-, are gaining attention in pharmaceutical research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound 4-chloro-7-methyl-5-(2-methylpropyl)imidazo[5,1-f][1,2,4]triazine can be described with the following molecular formula:
- Molecular Formula: C9H11ClN4
- Molecular Weight: 210.66 g/mol
Structural Representation
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Chemical Name | 4-Chloro-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine |
| SMILES | CCCCCCCN(C)N=C(C)C=NN2C |
| InChIKey | Not specified |
Imidazo[5,1-f][1,2,4]triazines exhibit various biological activities primarily through their interaction with phosphodiesterases (PDEs). These enzymes play crucial roles in cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.
- PDE Inhibition:
- Neurological Applications:
Therapeutic Applications
The biological activity of imidazo[5,1-f][1,2,4]triazines extends to several therapeutic areas:
- Erectile Dysfunction: The PDE5 inhibitors derived from this class have shown promising results in clinical settings.
- Neurological Disorders: Potential applications include treatments for cognitive impairments and mood disorders due to their effects on neurotransmitter signaling.
Case Study 1: PDE5 Inhibition in Erectile Dysfunction
A study demonstrated that a specific derivative of imidazo[5,1-f][1,2,4]triazine exhibited significant efficacy in animal models for erectile dysfunction. The compound was administered at varying doses (0.1 mg/kg to 10 mg/kg), showing a dose-dependent increase in erectile response compared to controls .
Case Study 2: Neuroprotective Effects
In a preclinical trial involving neurodegenerative models, the compound displayed neuroprotective properties by enhancing cognitive function and reducing neuroinflammation markers. The treatment regimen involved daily administration over four weeks with observed improvements in memory tasks .
Q & A
(Basic) What are the established synthetic routes for 4-chloro-7-methyl-5-(2-methylpropyl)imidazo[5,1-f][1,2,4]triazine, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of imidazo-triazine derivatives often employs multicomponent reactions (MCRs) under controlled conditions. For example, describes a one-pot MCR for analogous imidazo-triazines, achieving high crystallinity and purity. Key parameters include solvent selection (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of precursors (e.g., aldehydes, amines, and nitriles).
To optimize yield, factorial design (e.g., 2^k designs) can systematically evaluate variables like temperature, catalyst loading, and reaction time . For instance, varying the alkylation agent (e.g., 2-methylpropyl bromide) concentration and reaction duration can maximize substitution efficiency at the 5-position.
Table 1: Example reaction parameters from analogous synthesis (adapted from )
| Parameter | Value/Description |
|---|---|
| Solvent | Ethanol/DMF mixture |
| Temperature | 100°C (±5°C) |
| Reaction time | 12–24 hours |
| Crystal system (XRD) | Triclinic, space group P1 |
| Unit cell volume | 1368.93 ų |
(Basic) Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- X-ray diffraction (XRD): Essential for confirming molecular geometry and substituent positions. reports triclinic crystal systems (P1 space group) with unit cell parameters (e.g., a = 10.7534 Å, α = 71.918°) .
- NMR spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., methylpropyl at C5, chloro at C4). Compare chemical shifts with analogous imidazo-triazines (e.g., δ 2.1–2.5 ppm for isopropyl protons).
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., m/z calculated for C₁₀H₁₂ClN₅: 261.08).
- HPLC-PDA: Assess purity (>95%) and detect impurities (e.g., unreacted precursors or dehalogenated byproducts) .
(Advanced) How can computational chemistry be integrated to predict reactivity or design derivatives?
Answer:
Reaction path search methods (e.g., quantum chemical calculations) enable in silico prediction of reaction mechanisms. For example, ICReDD’s approach combines density functional theory (DFT) with experimental data to narrow optimal reaction pathways .
- Applications:
- Predict regioselectivity of chloro substitution under nucleophilic/electrophilic conditions.
- Screen derivatives (e.g., replacing 2-methylpropyl with cyclopropyl) for enhanced bioactivity.
- Tools: COMSOL Multiphysics or Gaussian for simulating transition states and thermodynamic stability .
(Advanced) How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?
Answer:
Contradictions often arise from impurities, isomerism, or instrumental artifacts. A multi-technique validation protocol is recommended:
Cross-validate NMR/XRD: Ensure substituent positions match crystallographic data .
Tandem MS/MS: Fragment ions can distinguish structural isomers (e.g., C4 vs. C7 chlorination).
Dynamic HPLC-MS: Monitor reaction intermediates in real-time to identify side products .
Theoretical vs. experimental IR: Compare computed vibrational spectra (e.g., using ORCA) with observed peaks to confirm functional groups .
(Advanced) What are best practices for designing experiments to study structure-activity relationships (SAR)?
Answer:
- Factorial design: Systematically vary substituents (e.g., alkyl chain length at C5, halogen type at C4) while holding other parameters constant .
- High-throughput screening (HTS): Use automated platforms to assay bioactivity (e.g., kinase inhibition) across derivatives.
- QSAR modeling: Train machine learning models on experimental data to predict bioactivity of untested analogs. For example, ICReDD’s feedback loop integrates HTS results with computational descriptors (e.g., logP, polar surface area) .
Table 2: Example SAR variables for derivative screening
| Variable | Options |
|---|---|
| C4 substituent | Cl, Br, CF₃ |
| C5 alkyl chain | Methylpropyl, cyclopentyl |
| C7 substituent | Methyl, ethyl, H |
(Advanced) How can machine learning (ML) accelerate reaction optimization for this compound?
Answer:
ML algorithms (e.g., neural networks, random forests) can predict optimal reaction conditions by training on historical data. For example:
- Smart laboratories: AI-driven platforms (e.g., LabMate) autonomously adjust temperature/pH based on real-time spectroscopic feedback .
- Data curation: Use tools like KNIME or Python’s scikit-learn to preprocess reaction datasets (e.g., yields, solvent polarity) .
- Active learning: Prioritize experiments with high uncertainty to refine models efficiently. ICReDD’s workflow demonstrates a 50% reduction in optimization time via ML-guided parameter selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
